3,5-Dichloro-4-pyridinethiol 3,5-Dichloro-4-pyridinethiol
Brand Name: Vulcanchem
CAS No.: 33216-53-4
VCID: VC20451121
InChI: InChI=1S/C5H3Cl2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
SMILES:
Molecular Formula: C5H3Cl2NS
Molecular Weight: 180.05 g/mol

3,5-Dichloro-4-pyridinethiol

CAS No.: 33216-53-4

Cat. No.: VC20451121

Molecular Formula: C5H3Cl2NS

Molecular Weight: 180.05 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-pyridinethiol - 33216-53-4

Specification

CAS No. 33216-53-4
Molecular Formula C5H3Cl2NS
Molecular Weight 180.05 g/mol
IUPAC Name 3,5-dichloro-1H-pyridine-4-thione
Standard InChI InChI=1S/C5H3Cl2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Standard InChI Key HHOHIIYJTDKSHU-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=S)C(=CN1)Cl)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 3,5-dichloro-4-pyridinethiol is C₅H₃Cl₂NS, with a molecular weight of 180.055 g/mol . The compound’s structure features a six-membered aromatic pyridine ring substituted with chlorine atoms at positions 3 and 5 and a thiol group at position 4. This arrangement confers unique electronic and steric properties, influencing its reactivity in nucleophilic and electrophilic substitution reactions.

Computational Chemistry Insights

Density functional theory (DFT) calculations predict a planar pyridine ring with bond angles and lengths consistent with aromatic systems. The electron-withdrawing chlorine substituents reduce electron density at the 4-position, enhancing the acidity of the thiol group (predicted pKa ~8–10) . The compound’s LogP value of 3.05 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems .

Synthesis and Manufacturing

3,5-Dichloro-4-pyridinethiol is synthesized via halogenation and thiolation reactions starting from pyridine precursors. Two primary synthetic routes have been documented in the literature.

Halogenation-Thiolation Sequence

A reported method involves the chlorination of 4-pyridinethiol using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst . Subsequent purification via recrystallization or column chromatography yields the desired product. For example, Weinstock et al. (2012) described a high-yield synthesis (78%) using sulfuryl chloride under controlled conditions .

Alternative Pathways

Older literature, such as the work by Dohrn and Diedrich (1932), outlines the use of mercaptoacetic acid as a thiolating agent for dichloropyridine intermediates . This method, though less efficient, avoids the use of highly reactive chlorinating agents.

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Starting Material4-Pyridinethiol
Chlorinating AgentSulfuryl chloride (SO₂Cl₂)
CatalystAluminum chloride (AlCl₃)
Reaction Temperature0–25°C
Yield78%

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in industrial processes.

Thermal Stability and Phase Behavior

3,5-Dichloro-4-pyridinethiol exhibits a boiling point of 249.5±35.0°C at standard atmospheric pressure and a flash point of 104.7±25.9°C, indicating moderate thermal stability . The melting point remains unspecified in available datasets, likely due to decomposition prior to melting. Its density of 1.5±0.1 g/cm³ aligns with expectations for densely halogenated aromatic compounds .

Solubility and Partitioning

The compound is sparingly soluble in polar solvents like water but exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. Its vapor pressure of 0.0±0.5 mmHg at 25°C suggests low volatility, necessitating specialized handling in ventilated environments .

Table 2: Physicochemical Profile

PropertyValueSource
Molecular Weight180.055 g/mol
Density1.5±0.1 g/cm³
Boiling Point249.5±35.0°C
Flash Point104.7±25.9°C
LogP3.05
Vapor Pressure0.0±0.5 mmHg (25°C)

Applications in Medicinal Chemistry

The thiol and chloro substituents make 3,5-dichloro-4-pyridinethiol a versatile building block in drug discovery.

Proteasome Inhibition

Weinstock et al. (2012) explored its use in developing proteasome inhibitors, targeting the 20S core particle of the proteasome . The thiol group coordinates with catalytic threonine residues, while chlorine atoms enhance binding affinity through hydrophobic interactions.

Antibacterial Agents

Derivatives of this compound have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range . The mechanism likely involves disruption of bacterial cell wall synthesis or enzymatic inhibition.

Environmental and Regulatory Considerations

The environmental fate of 3,5-dichloro-4-pyridinethiol remains understudied. Its persistence in soil and water is expected to be low due to potential microbial degradation of the thiol moiety. Regulatory status varies by region, but its use in pharmaceuticals requires compliance with Good Manufacturing Practices (GMP).

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